![molecular formula C8H7BrN2O B14012734 7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one CAS No. 33390-57-7](/img/structure/B14012734.png)
7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the bromination of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one. One common method includes dissolving the starting material in chloroform, filtering, evaporating, and then recrystallizing the residue from ethanol or a mixture of ethanol and acetone . The compound can also be recrystallized from chloroform and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[1,2-a]pyrimidin-2-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent and kinase inhibitor.
Biology: The compound is explored for its antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism by which 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to antitumor effects by preventing cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one: Lacks the bromine atom but shares the core structure.
Pyrrolopyrazine Derivatives: These compounds have similar heterocyclic structures and exhibit a range of biological activities.
Uniqueness
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated analogues.
Propiedades
Número CAS |
33390-57-7 |
|---|---|
Fórmula molecular |
C8H7BrN2O |
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
7-bromo-3,4-dihydropyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-2-7-10-8(12)3-4-11(7)5-6/h1-2,5H,3-4H2 |
Clave InChI |
FAJNJKAFKMDPMP-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=C(C=CC2=NC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


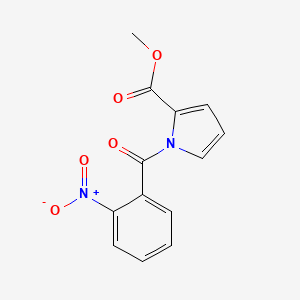
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)

![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
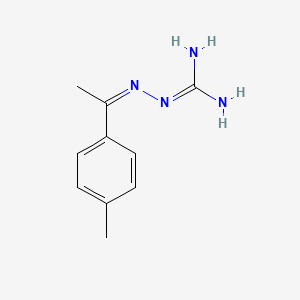


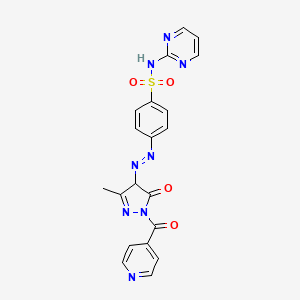
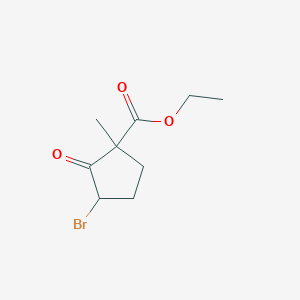
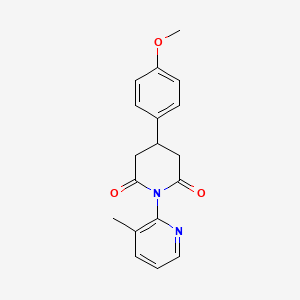
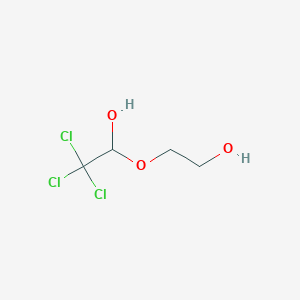
![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
